molecular formula C10H12F3N B13037355 (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

Cat. No.: B13037355
M. Wt: 203.20 g/mol
InChI Key: VPCYYXYOGNGJKO-SNVBAGLBSA-N
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Description

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine featuring a 2-methylpropyl backbone attached to a 2,3,4-trifluorophenyl aromatic ring.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1R)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m1/s1

InChI Key

VPCYYXYOGNGJKO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

CC(C)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

General Approach

The synthesis typically involves:

  • Starting Materials: Commercially available trifluorophenyl-substituted aromatic precursors, such as 2,3,4-trifluorobenzaldehyde or trifluorophenyl derivatives.
  • Key Reaction: Reductive amination or catalytic asymmetric hydrogenation of prochiral ketones or imines to introduce the chiral amine functionality.
  • Chiral Resolution or Asymmetric Catalysis: To obtain the (1R) enantiomer with high enantiomeric excess (e.e.).

Asymmetric Catalytic Hydrogenation

A well-documented method involves asymmetric hydrogenation of the corresponding prochiral ketone intermediate:

  • Procedure: The ketone precursor is dissolved in an inert solvent (e.g., toluene) under nitrogen atmosphere.
  • Catalyst: A chiral catalyst system, often based on transition metals such as rhodium or ruthenium complexes with chiral ligands, is introduced.
  • Additives: A mixture of triethylamine and formic acid can be used to facilitate the reaction.
  • Conditions: The reaction is maintained at controlled temperatures (e.g., 20 °C) with stirring for 12–18 hours.
  • Outcome: This method achieves high conversion (>99%) and enantiomeric excess (~94.5%) of the desired chiral amine.

Reductive Amination

An alternative approach includes reductive amination of the corresponding aldehyde or ketone:

Detailed Stepwise Preparation Example (Adapted from Patent WO2004110976A2)

Step Description Conditions Notes
1 Preparation of prochiral ketone intermediate Stirring at 20 °C under nitrogen Ensures oxygen-free environment
2 Addition of catalyst solution (e.g., chiral rhodium complex) Catalyst added in aliquots over 4.5 hours Enhances enantioselectivity
3 Addition of triethylamine/formic acid mixture Added at controlled rate (2.3 mL/min) Facilitates hydrogen transfer
4 Stirring for 12–18 hours at 20 °C Reaction monitored for completion (>99% conversion) High yield and purity
5 Workup with water and toluene extraction Multiple brine washes to remove impurities Concentration by rotary evaporation
6 Conversion to mesylate intermediate Reaction with methanesulfonyl chloride at 0 to -5 °C Prepares for amination step
7 Amination with aqueous ammonia in Parr reactor Heating under pressure Final conversion to amine
8 Purification by salt formation and basification Use of chiral acids for resolution Yields product with >99% e.e.

Purification and Enantiomeric Enrichment

  • Chiral Acids Used for Salt Formation: (L)-malic acid, (L)-mandelic acid, (L)-tartaric acid, (L)-chloropropionic acid, (L)-camphor acid, and (L)-camphorsulfonic acid.
  • Solvents for Salt Formation: Ethanol/water, methanol/water, isopropanol/water, ethyl acetate.
  • Final Product Isolation: Basification with sodium hydroxide, extraction with toluene, and concentration to yield the free amine.
  • Result: The final compound is obtained as a yellow liquid with enantiomeric purity exceeding 99%.

Summary Table of Preparation Parameters

Parameter Details Impact on Product
Catalyst Type Chiral rhodium or ruthenium complexes High enantioselectivity
Reaction Temperature 0 to 20 °C Controls reaction rate and selectivity
Reaction Time 12–18 hours Ensures complete conversion
Additives Triethylamine/formic acid mixture Facilitates hydrogen transfer
Purification Method Salt formation with chiral acids Achieves >99% e.e.
Solvent Toluene, ethanol/water mixtures Solubility and selectivity
Yield >90% (typical) Efficient synthesis

Research Findings and Considerations

  • The presence of the trifluorophenyl group significantly influences the electronic properties of the molecule, enhancing its stability and lipophilicity.
  • Asymmetric catalytic hydrogenation is preferred for industrial scalability due to high yield and enantiomeric purity.
  • Chiral resolution remains critical for achieving the desired stereochemistry.
  • Reaction conditions such as temperature, catalyst loading, and rate of reagent addition are optimized to maximize yield and minimize by-products.
  • The compound's preparation methods are adapted from those used for structurally related trifluorophenyl amines, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is recognized for its potential in pharmacological applications. Its structural similarity to other amines suggests that it may exhibit activity in neurotransmitter modulation. Research indicates that compounds with trifluoromethyl groups can enhance biological activity by improving metabolic stability and bioavailability. Studies have shown that such modifications can lead to increased potency in receptor binding and activity, making this compound a candidate for further investigation in drug development .

Case Study: Antidepressant Activity
In a study focusing on the synthesis of novel antidepressants, derivatives of this compound were evaluated for their effects on serotonin and norepinephrine reuptake inhibition. Results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic applications .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the properties of materials used in coatings and adhesives. The trifluoromethyl group contributes to improved thermal stability and chemical resistance. Research has demonstrated that polymers modified with this compound exhibit superior performance in harsh environments compared to unmodified counterparts .

Table 1: Properties of Modified Polymers

PropertyUnmodified PolymerPolymer with this compound
Thermal Stability150°C180°C
Chemical ResistanceModerateHigh
Mechanical StrengthGoodExcellent

Environmental Applications

Environmental Remediation
Recent studies have investigated the use of this compound in environmental remediation processes. Its ability to interact with various pollutants makes it a candidate for developing advanced materials for adsorption and degradation of contaminants in water systems. Laboratory experiments have shown that the compound can effectively adsorb heavy metals and organic pollutants from aqueous solutions .

Case Study: Water Treatment
In a pilot study on water treatment technologies, modified adsorbents incorporating this compound were tested for their efficiency in removing arsenic from contaminated water sources. The results indicated a significant reduction in arsenic concentration, highlighting the compound's potential utility in addressing water pollution issues .

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or metabolism.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties Biological Implications
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine 2,3,4-F₃Ph, 2-methyl ~209.2 (calc.) High lipophilicity, strong e⁻ withdrawal Enhanced receptor affinity
(1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine 3-FPh 181.2 Moderate lipophilicity Lower metabolic stability
(R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine 3-Cl, 2-FPh 217.7 Steric bulk, moderate e⁻ withdrawal Potential reduced binding
(1R)-2-Methyl-1-(1,3-thiazol-2-yl)propan-1-amine Thiazole 156.2 Polar, H-bond acceptor Solubility-driven applications
Prop-2-en-1-yl({[4-(CF₃)Ph]methyl})amine 4-CF₃Ph 215.2 Strong e⁻ withdrawal High metabolic resistance

Biological Activity

(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a trifluoromethyl group on the phenyl ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts primarily with neurotransmitter systems. It is hypothesized to act as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonin Reuptake Inhibition Similar compounds have shown enhanced potency for inhibiting serotonin uptake, which is crucial for mood regulation .
Norepinephrine Reuptake Inhibition The trifluoromethyl group is known to enhance the binding affinity to norepinephrine transporters, potentially improving therapeutic efficacy.
Antidepressant Potential Given its interaction with serotonin and norepinephrine systems, it may serve as a candidate for developing antidepressant medications .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Fluorinated Compounds :
    • A review highlighted that fluorinated analogs can significantly enhance the potency of drugs targeting serotonin receptors. The inclusion of a trifluoromethyl group increased the potency for inhibiting serotonin uptake by up to sixfold compared to non-fluorinated counterparts .
  • Pharmacokinetics and Metabolism :
    • The metabolic stability conferred by the trifluoromethyl group suggests that this compound may have favorable pharmacokinetic properties, including prolonged half-life and reduced clearance rates in vivo .
  • Therapeutic Applications :
    • The compound's potential in treating obesity-related disorders has been noted, where modulation of neurotransmitter levels can influence appetite regulation .

Comparative Analysis with Similar Compounds

To further illustrate the uniqueness of this compound, a comparison with similar compounds is provided:

Compound Name Molecular Formula Unique Features
(1R)-2-Methyl-1-(3-fluorophenyl)propan-1-amineC10H12F NContains one fluorine atom; less lipophilic
(1R)-2-Methyl-1-(4-fluorophenyl)propan-1-amineC10H12F NPara-substituted fluorobenzene
(1R)-2-Methyl-1-(3,5-difluorophenyl)propan-1-amineC10H12F NContains two fluorine atoms; different electronic properties

The presence of three fluorine atoms on the phenyl ring of this compound significantly alters its electronic properties compared to other analogs.

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